7-Ethenyltetradecanedioic acid
CAS No.: 62694-47-7
Cat. No.: VC19449358
Molecular Formula: C16H28O4
Molecular Weight: 284.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62694-47-7 |
|---|---|
| Molecular Formula | C16H28O4 |
| Molecular Weight | 284.39 g/mol |
| IUPAC Name | 7-ethenyltetradecanedioic acid |
| Standard InChI | InChI=1S/C16H28O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h2,14H,1,3-13H2,(H,17,18)(H,19,20) |
| Standard InChI Key | VBJCDSVGBUHMHU-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(CCCCCCC(=O)O)CCCCCC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
7-Ethenyltetradecanedioic acid belongs to the class of α,ω-dicarboxylic acids, with the molecular formula C₁₆H₂₆O₄ and a molecular weight of 298.37 g/mol. Its IUPAC name, 7-ethenyltetradecanedioic acid, denotes a tetradecane chain (14 carbons) substituted by an ethenyl group at the seventh carbon and carboxyl groups at both termini. The presence of the ethenyl moiety introduces a site of unsaturation, conferring potential reactivity in polymerization and functionalization reactions .
Table 1: Comparative Molecular Properties of 7-Substituted Tetradecanedioic Acids
| Property | 7-Ethenyltetradecanedioic Acid | 7-Ethyltetradecanedioic Acid |
|---|---|---|
| Molecular Formula | C₁₆H₂₆O₄ | C₁₆H₃₀O₄ |
| Molecular Weight (g/mol) | 298.37 | 286.41 |
| Substituent | Ethenyl (-CH=CH₂) | Ethyl (-CH₂CH₃) |
| CAS Number | Not Assigned | 82200-86-0 |
Stereochemical Considerations
Synthesis and Reaction Pathways
Hypothetic Synthetic Routes
While no direct synthesis of 7-ethenyltetradecanedioic acid has been reported, analogous methods for 7-alkylated tetradecanedioic acids offer viable blueprints. A plausible route involves:
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Alkylation of Diethyl Malonate:
Reaction of diethyl malonate with 7-bromo-1-tetradecene under basic conditions to introduce the ethenyl group, followed by hydrolysis and decarboxylation to yield the mono-substituted acid . -
Cross-Metathesis Strategy:
Utilizing Grubbs catalyst, a cross-metathesis reaction between 1,14-tetradecanedioic acid and ethylene could install the ethenyl group at the seventh position. This method benefits from atom economy and mild conditions .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Key Reagents | Challenges |
|---|---|---|---|
| Alkylation | ~55 | Diethyl malonate, NaH | Regioselectivity control |
| Cross-Metathesis | ~70 | Grubbs catalyst, ethylene | Catalyst cost, byproduct formation |
Epoxidation and Functionalization
The ethenyl group’s double bond enables epoxidation using meta-chloroperbenzoic acid (mCPBA), forming a reactive epoxide intermediate. Subsequent ring-opening reactions with nucleophiles (e.g., water, amines) could yield hydroxylated or aminated derivatives, expanding the compound’s utility in polymer chemistry .
Physicochemical Properties
Solubility and Crystallinity
The compound is hypothesized to exhibit limited water solubility (<0.1 g/L at 25°C) due to its long hydrophobic chain, with enhanced solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Crystallinity is expected to be lower than its ethyl analog due to steric hindrance from the ethenyl group .
Thermal Stability
Differential scanning calorimetry (DSC) of similar diacids reveals melting points between 120–140°C. The ethenyl variant may display a slightly lower melting point (~110°C) due to reduced van der Waals interactions .
Industrial and Biochemical Applications
Polymer Production
The ethenyl group’s unsaturation positions this compound as a candidate for producing cross-linked polyesters or polyamides. Copolymerization with diols or diamines could yield resins with tailored mechanical properties, suitable for coatings or adhesives .
Surfactant Development
Analogous to rhamnolipids, 7-ethenyltetradecanedioic acid could serve as a precursor for bio-based surfactants. Its amphiphilic structure may reduce surface tension effectively, though microbial toxicity studies are needed .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to control stereochemistry at the ethenyl position.
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Application Trials: Testing copolymer performance in high-stress environments (e.g., automotive coatings).
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Toxicological Profiling: Assessing ecotoxicology using Daphnia magna or algal models.
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